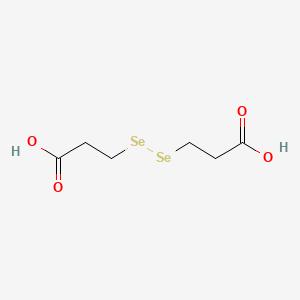

3,3'-Diselenobispropionic acid

Vue d'ensemble

Description

L'acide 3,3-disélénodipropionique est un composé organosélénié synthétique qui a suscité un intérêt considérable en raison de ses propriétés antioxydantes et de son profil de sécurité . Ce composé est un analogue désaminé de la sélénocystine et est connu pour sa stabilité et sa faible toxicité in vivo . Il a été étudié pour ses effets protecteurs potentiels contre diverses affections liées au stress oxydatif, notamment les dommages induits par les radiations et les maladies inflammatoires .

Méthodes De Préparation

La synthèse de l'acide 3,3-disélénodipropionique implique plusieurs étapes. Une méthode courante comprend la réaction de la sélénocystine avec l'acide propionique dans des conditions spécifiques . Le processus implique généralement l'utilisation d'agents de couplage carbodiimide pour faciliter la formation de la liaison disélénure . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour le rendement et la pureté .

Analyse Des Réactions Chimiques

L'acide 3,3-disélénodipropionique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'acide 3,3-disélénodipropionique peut conduire à la formation de dérivés d'acide sélénique .

Applications de la recherche scientifique

L'acide 3,3-disélénodipropionique a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme catalyseur dans la synthèse de divers composés organiques . En biologie et en médecine, il a été étudié pour ses propriétés radioprotectrices, en particulier pour protéger les tissus pulmonaires des dommages causés par les radiations . De plus, il a montré un potentiel dans le traitement des maladies inflammatoires telles que la rectocolite hémorragique en modulant la prolifération des cellules immunitaires et la production de cytokines . Dans l'industrie, il est utilisé dans le développement de matériaux biomimétiques pour des applications de cicatrisation des plaies .

Mécanisme d'action

Le mécanisme d'action de l'acide 3,3-disélénodipropionique implique ses propriétés antioxydantes. Il exerce ses effets en maintenant l'activité des enzymes antioxydantes et en réduisant le stress oxydatif . Le composé interagit avec des cibles moléculaires telles que l'albumine sérique humaine, ce qui facilite son transport et sa distribution dans l'organisme . Il inhibe également l'apoptose et l'inflammation, contribuant à ses effets protecteurs contre les dommages induits par les radiations .

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action:

3,3'-Diselenobispropionic acid has been studied for its potential as an anticancer agent. It exhibits properties that can modulate cellular responses to oxidative stress and enhance the efficacy of radiotherapy. Research indicates that DSePA can scavenge reactive oxygen species (ROS), thereby protecting normal tissues during radiation exposure while selectively targeting cancer cells .

Case Study:

A study demonstrated that deuterated derivatives of DSePA showed a significantly higher therapeutic index in cancerous cells compared to non-cancerous cells. The deuteration process reduced cytotoxicity in healthy cells while maintaining effectiveness against cancerous cell lines, indicating the potential for developing safer cancer therapies .

Wound Healing Applications

Biomimetic Gel Development:

DSePA has been incorporated into gelatin gels to create a nitric oxide (NO) generating material for topical wound healing applications. Nitric oxide plays a crucial role in promoting angiogenesis and collagen deposition during wound healing. The DSePA-immobilized gelatin gel demonstrated enhanced wound healing properties in murine models by accelerating epithelization and collagen formation at the wound site .

Research Findings:

In vivo studies confirmed that the application of this gel significantly improved healing rates compared to controls, showcasing DSePA's utility in regenerative medicine and topical therapies .

Antioxidant and Anti-inflammatory Applications

Oxidative Stress Reduction:

DSePA serves as an effective antioxidant, reducing oxidative stress and inflammation in biological systems. Its mechanism involves the modulation of redox enzymes and scavenging ROS, which contributes to its protective effects against various diseases associated with oxidative damage .

Case Studies:

Research has shown that DSePA can be utilized in formulations aimed at mitigating oxidative stress-related conditions, enhancing its potential as a therapeutic agent in inflammatory diseases and neurodegenerative disorders .

Redox-Active Compound

Biochemical Activity:

As a redox-active compound, DSePA exhibits moderate glutathione peroxidase-like activity, making it valuable in biochemical research focused on redox biology. Its ability to interact with various biological molecules allows it to play a role in cellular signaling pathways related to oxidative stress responses .

Therapeutic Insights:

The pharmacokinetic profile of DSePA suggests significant absorption in lung tissues, making it a candidate for targeted therapies in pulmonary conditions exacerbated by oxidative stress or inflammation .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3’,3-diselenodipropionic acid involves its antioxidant properties. It exerts its effects by maintaining the activity of antioxidant enzymes and reducing oxidative stress . The compound interacts with molecular targets such as human serum albumin, which facilitates its transport and distribution in the body . It also inhibits apoptosis and inflammation, contributing to its protective effects against radiation-induced damage .

Comparaison Avec Des Composés Similaires

L'acide 3,3-disélénodipropionique est unique par rapport à d'autres composés similaires en raison de sa structure et de ses propriétés spécifiques. Des composés similaires comprennent la sélénocystine et d'autres composés organoséléniés . L'acide 3,3-disélénodipropionique se distingue par sa solubilité dans l'eau, sa stabilité et sa faible toxicité . Sa capacité à agir comme catalyseur en synthèse organique et ses propriétés radioprotectrices mettent encore en évidence son caractère unique .

Activité Biologique

3,3'-Diselenobispropionic acid (DSePA) is a selenocystine derivative that has garnered attention for its diverse biological activities, particularly in the fields of radioprotection and anticancer therapy. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C6H10O4Se2

- Molecular Weight : 206.18 g/mol

- CAS Number : 23837

DSePA exhibits its biological effects through several mechanisms:

- Antioxidant Activity : DSePA has been shown to enhance the levels of endogenous antioxidants like glutathione and superoxide dismutase in various tissues, thereby mitigating oxidative stress caused by radiation exposure .

- Radioprotection : The compound provides protection against radiation-induced damage in multiple organ systems, including the liver and gastrointestinal tract. It reduces lipid peroxidation and protein carbonylation, which are indicators of oxidative damage .

- Anti-apoptotic Effects : DSePA has been observed to inhibit radiation-induced apoptosis by modulating the expression of apoptotic genes such as BAX and Bcl-2, promoting cell survival during oxidative stress .

- Cytokine Modulation : The compound suppresses inflammatory cytokines and chemokines involved in radiation-induced lung pneumonitis, indicating its potential as a therapeutic agent for managing radiation side effects .

Table 1: Summary of Biological Activities of DSePA

Case Studies

-

In Vivo Radioprotection Study :

A study conducted on Swiss albino mice demonstrated that administration of DSePA at a dose of 2 mg/kg body weight prior to gamma radiation exposure significantly reduced hepatic damage and improved survival rates by approximately 35% over a 30-day period . -

Thoracic Radiation-Induced Pneumonitis :

In a model where mice were subjected to thoracic irradiation, oral administration of DSePA (2.5 mg/kg) delayed the onset of symptomatic pneumonitis by 45 days and improved survival outcomes compared to controls. The treatment effectively reduced neutrophil infiltration and inflammatory cytokine levels in bronchoalveolar lavage fluid .

Recent Research Findings

Recent studies have further elucidated the potential of DSePA in cancer therapy:

- A study highlighted that deuterated derivatives of DSePA exhibited a five-fold higher therapeutic index in cancer cell lines compared to non-cancerous cells, suggesting enhanced selectivity for cancer treatment while minimizing toxicity to normal cells .

- Another investigation revealed that DSePA could selectively inhibit cancer cell proliferation while sparing normal cells, reinforcing its potential as an anticancer agent .

Propriétés

IUPAC Name |

3-(2-carboxyethyldiselanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4Se2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJLEYVRLPNPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Se][Se]CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224006 | |

| Record name | Propionic acid, 3,3'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-58-3 | |

| Record name | Diselenodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',3-Diselenodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3,3'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7370-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',3-DISELENODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SP2QS73W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.